![molecular formula C7H4N2O2S B1365435 Thieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 59944-79-5](/img/structure/B1365435.png)

Thieno[2,3-b]pyrazine-6-carboxylic acid

Vue d'ensemble

Description

Thieno[2,3-b]pyrazine-6-carboxylic acid is a chemical compound with the empirical formula C7H4N2O2S and a molecular weight of 180.18 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyrazine-6-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc2nccnc2s1 . This indicates that the molecule contains a carboxylic acid group attached to a thieno[2,3-b]pyrazine ring. Physical And Chemical Properties Analysis

Thieno[2,3-b]pyrazine-6-carboxylic acid is a solid substance . It has a molecular weight of 180.18 . The melting point is reported to be 220°C (dec.) .Applications De Recherche Scientifique

Specific Scientific Field

The specific scientific field is Biomedical Research , specifically in the area of Cancer Research .

Summary of the Application

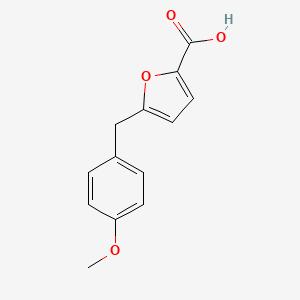

Thieno[2,3-b]pyrazine-6-carboxylic acid has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates . These compounds have been evaluated for their antitumor activity .

Methods of Application or Experimental Procedures

The compounds were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines in good-to-excellent yields (50% quantitative yield), using different reaction conditions, namely ligands and solvents, due to the different electronic character of the substrates .

Summary of the Results or Outcomes

The antitumoral potential of these compounds was evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) using the SRB assay . It was possible to establish some structure–activity relationships . Furthermore, they did not show relevant toxicity against a non-tumor cell line culture from the African green monkey kidney (Vero) . The most promising compounds (GI 50 ≤ 11 µM), showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI 50 values . The effects of the methoxylated compounds 2b (2-OMeC 6 H 4 ), 2f and 2g (3,4- or 3,5-diOMeC 6 H 3, respectively) on the cell cycle profile and induction of apoptosis were further studied in the AGS cell line .

Use as a Building Block in Chemical Synthesis

Thieno[2,3-b]pyrazine-6-carboxylic acid is available for purchase as a heterocyclic building block . This suggests that it could be used in the synthesis of a variety of complex molecules for various applications, although specific examples were not provided .

Potential Use in the Synthesis of Porous Polymers

There is a study on the synthesis of triazine–thiophene–thiophene conjugated porous polymers . Although this study does not specifically mention Thieno[2,3-b]pyrazine-6-carboxylic acid, it does involve the use of thiophene derivatives, suggesting potential relevance .

Use as a Building Block in Chemical Synthesis

Thieno[2,3-b]pyrazine-6-carboxylic acid is available for purchase as a heterocyclic building block . This suggests that it could be used in the synthesis of a variety of complex molecules for various applications, although specific examples were not provided .

Potential Use in the Synthesis of Porous Polymers

There is a study on the synthesis of triazine–thiophene–thiophene conjugated porous polymers . Although this study does not specifically mention Thieno[2,3-b]pyrazine-6-carboxylic acid, it does involve the use of thiophene derivatives, suggesting potential relevance .

Applications of Carboxylic Acids in Organic Synthesis

While not specific to Thieno[2,3-b]pyrazine-6-carboxylic acid, carboxylic acids in general have a wide range of applications in organic synthesis . They can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

Safety And Hazards

Propriétés

IUPAC Name |

thieno[2,3-b]pyrazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-3-4-6(12-5)9-2-1-8-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCDDSVVYRWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428177 | |

| Record name | thieno[2,3-b]pyrazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyrazine-6-carboxylic acid | |

CAS RN |

59944-79-5 | |

| Record name | thieno[2,3-b]pyrazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)